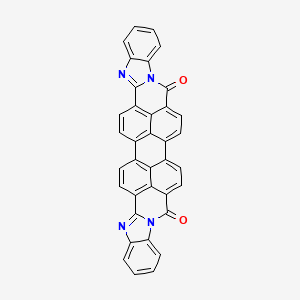
Bis(benzimidazo)perylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(benzimidazo)perylene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its unique optical and electronic properties. This compound is characterized by its extended π-conjugation, which imparts high thermal stability and strong fluorescence. These properties make this compound a valuable material in various scientific and industrial applications, including organic electronics, photovoltaics, and sensors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzimidazo)perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under acidic conditions. This reaction forms the benzimidazole rings fused to the perylene core. The reaction is usually carried out in a solvent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity. This often involves precise control of temperature, reaction time, and the use of high-purity starting materials.
化学反应分析
Types of Reactions
Bis(benzimidazo)perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
科学研究应用
Bis(benzimidazo)perylene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of π-conjugated systems.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery vehicle.
作用机制
The mechanism by which bis(benzimidazo)perylene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and strong fluorescence. The molecular targets and pathways involved include interactions with DNA, proteins, and other biomolecules, making it useful in bioimaging and therapeutic applications .
相似化合物的比较
Similar Compounds
- Bis(benzimidazo)thioperylene
- N-pentylimidobenzimidazoperylene
- Bis(n-butylimido)perylene
- Bis(phenethylimido)perylene
- Bis(benzylimido)perylene
Uniqueness
Bis(benzimidazo)perylene stands out due to its high thermal stability, strong fluorescence, and versatile chemical reactivity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for a wide range of applications, from organic electronics to biomedical research .
生物活性
Bis(benzimidazo)perylene, a derivative of perylene, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with biological systems, particularly in the realms of cancer therapy and molecular recognition.
Chemical Structure and Properties
This compound is a fused heterocyclic compound that combines the benzimidazole moiety with the perylene core. This structural configuration enhances its electronic properties, making it an effective candidate for various biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and related perylene derivatives. For instance, research indicates that these compounds can act as telomerase inhibitors. Telomerase is an enzyme often overexpressed in cancer cells, facilitating their immortality. The interaction of this compound with telomeric DNA structures has been demonstrated through various assays, including UV-visible spectroscopy and fluorescence studies, showing significant binding affinity to G-quadruplex (G4) DNA structures .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Compounds incorporating the perylene bisimide nucleus have shown effectiveness against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes or interference with cellular processes, although specific pathways remain under investigation .
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Effective at low concentrations | |
| Candida albicans | Antifungal activity noted |
Interaction with DNA
The primary mechanism through which this compound exerts its biological effects is through its interaction with nucleic acids. The compound's ability to bind to G4 DNA structures not only inhibits telomerase but may also interfere with other cellular processes such as replication and transcription. This interaction is facilitated by π−π stacking interactions between the aromatic rings of the compound and the guanine tetrads in G4 DNA .
Reactive Oxygen Species (ROS) Generation
Another proposed mechanism involves the generation of reactive oxygen species (ROS). Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to cell death. This property is particularly beneficial in targeting cancer cells while sparing normal cells .
Case Study 1: Telomerase Inhibition in Lung Cancer
A study focused on lung cancer cells demonstrated that this compound significantly reduced telomerase activity, leading to telomere shortening and subsequent cell death. The results were quantified using PCR amplification techniques to assess telomere length before and after treatment .
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This suggests potential for development into a novel antimicrobial agent .
属性
CAS 编号 |
55034-81-6 |
|---|---|
分子式 |
C36H16N4O2 |
分子量 |
536.5 g/mol |
IUPAC 名称 |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/C36H16N4O2/c41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H |
InChI 键 |
HCTHYIRJERPQJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















